Bis((2Z)-but-2-enedioic acid); (3R)-1,3-dimethylpiperazine
Description
Bis((2Z)-but-2-enedioic acid); (3R)-1,3-dimethylpiperazine (hereafter referred to as the target compound) is a salt or co-crystal comprising two molecules of (2Z)-but-2-enedioic acid (maleic acid) and one molecule of (3R)-1,3-dimethylpiperazine. The molecular formula is C₁₄H₂₂N₂O₈, with a molecular weight of 346.34 g/mol . The stereochemistry of the but-2-enedioic acid is critical: the (2Z)-configuration corresponds to maleic acid, which exhibits distinct physicochemical properties compared to its (2E)-isomer (fumaric acid), such as higher solubility in water and lower thermal stability . The piperazine moiety, a six-membered ring with two nitrogen atoms, is substituted with methyl groups at the 1- and 3-positions, with the latter having an R-configuration.
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;(3R)-1,3-dimethylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2C4H4O4/c1-6-5-8(2)4-3-7-6;2*5-3(6)1-2-4(7)8/h6-7H,3-5H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-/t6-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVCWWTUZOGJHH-FOHCUELHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1NCCN(C1)C.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis((2Z)-but-2-enedioic acid); (3R)-1,3-dimethylpiperazine typically involves the reaction of but-2-enedioic acid with 1,3-dimethylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Bis((2Z)-but-2-enedioic acid); (3R)-1,3-dimethylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Bis((2Z)-but-2-enedioic acid); (3R)-1,3-dimethylpiperazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis((2Z)-but-2-enedioic acid); (3R)-1,3-dimethylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Stereochemical Variations
The target compound belongs to a broader class of piperazine salts or co-crystals paired with dicarboxylic acids. Below is a comparative analysis of key analogues:
Key Observations:
Piperazine Substitution: The target compound’s (3R)-1,3-dimethylpiperazine introduces steric and electronic effects distinct from unsubstituted piperazine (e.g., in ) or bulky aryl groups (e.g., in ). Quipazine dimaleate’s quinoline substituent enables π-π stacking interactions, critical for binding serotonin receptors .
Acid Component :
- The 2:1 maleic acid ratio in the target compound and Quipazine dimaleate contrasts with the 1:1 ratio in . Higher acid content may improve aqueous solubility but reduce thermal stability .
- Mixed E/Z isomers (e.g., ) exhibit unique reactivity in cycloaddition or polymerization reactions compared to pure Z-isomers.
Physicochemical Properties
- Solubility: Maleic acid salts generally exhibit higher solubility than fumarate analogues. For instance, Quipazine dimaleate’s solubility in methanol is critical for formulation .
- Stability : Maleic acid’s lower melting point (~135°C) compared to fumaric acid (~287°C) impacts storage conditions .
- Stereochemical Purity : The (3R)-configuration in the target compound necessitates enantioselective synthesis, as seen in chiral piperazine intermediates (e.g., ).
Biological Activity
Bis((2Z)-but-2-enedioic acid); (3R)-1,3-dimethylpiperazine is a compound that combines the structural features of but-2-enedioic acid and 1,3-dimethylpiperazine. This compound is gaining attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications and interactions with biological systems.
The chemical structure of this compound can be represented as follows:
- IUPAC Name : (Z)-but-2-enedioic acid; (3R)-1,3-dimethylpiperazine
- Molecular Formula : C₆H₁₄N₂·C₈H₄O₄
- CAS Number : 2247087-97-2
Synthesis
The synthesis typically involves the reaction of but-2-enedioic acid with 1,3-dimethylpiperazine under controlled conditions. The reaction conditions are optimized for high yield and purity, often utilizing solvents and catalysts to facilitate the formation of the desired product.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may modulate enzymatic activities or receptor functions, leading to diverse biological effects.
Potential Targets:
- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors : Interaction with neurotransmitter receptors could influence neurological functions.
Biological Effects
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Activity : It may scavenge free radicals and reduce oxidative stress.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways.
- Antimicrobial Properties : Studies suggest efficacy against certain bacterial strains.
Case Studies
-
Antioxidant Study :
In vitro studies demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in cultured cells, indicating its potential as an antioxidant agent. -
Anti-inflammatory Research :
A study explored the compound's effect on cytokine production in macrophages. Results indicated a reduction in pro-inflammatory cytokines, suggesting its role in inflammation modulation. -
Antimicrobial Activity :
Tests against Staphylococcus aureus showed that the compound inhibited bacterial growth at certain concentrations, highlighting its potential as an antimicrobial agent.
Data Table of Biological Activities
| Biological Activity | Methodology | Results |
|---|---|---|
| Antioxidant | In vitro ROS assay | Significant reduction in ROS levels |
| Anti-inflammatory | Cytokine assay in macrophages | Decreased pro-inflammatory cytokines |
| Antimicrobial | Agar diffusion method | Inhibition of Staphylococcus aureus growth |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
